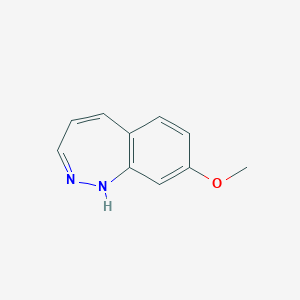

8-Methoxy-1H-1,2-benzodiazepine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

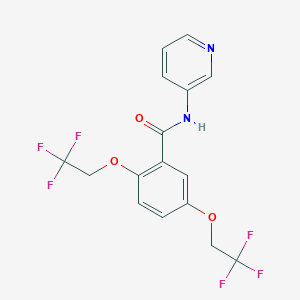

8-Methoxy-1H-1,2-benzodiazepine is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are widely used in medicine for their sedative, anxiolytic, anticonvulsant, and muscle relaxant effects. The core structure of benzodiazepines consists of a benzene ring fused to a diazepine ring, and the addition of a methoxy group at the 8th position gives this compound its unique properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Methoxy-1H-1,2-benzodiazepine can be achieved through various methods. One common approach involves the cyclization of 2-amino-5-methoxybenzophenone with glycine in the presence of a suitable catalyst. The reaction typically occurs under reflux conditions in an organic solvent such as ethanol or methanol .

Another method involves the use of substituted 1,2-phenylenediamines, β-carbonyl esters, and ethyl glyoxylate or ethyl pyruvate as reaction substrates. This approach utilizes a one-pot three-component domino reaction in the presence of a catalytic amount of γ-Fe2O3@SiO2/Ce(OTf)3 in ethanol at ambient temperature .

Industrial Production Methods

Industrial production of this compound often involves continuous flow synthesis techniques. This method allows for the efficient and scalable production of benzodiazepines by utilizing a flow platform that combines acylation and cyclization reactions. The process typically involves the use of aminobenzophenones and bromoacetyl chloride in a solvent such as N-methyl-2-pyrrolidone (NMP), followed by intramolecular cyclization with ammonia in a methanol-water mixture .

Chemical Reactions Analysis

Types of Reactions

8-Methoxy-1H-1,2-benzodiazepine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones.

Reduction: Reduction reactions can convert the compound into its dihydro derivatives.

Substitution: Electrophilic substitution reactions can introduce different substituents at various positions on the benzodiazepine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydrobenzodiazepines.

Substitution: Various substituted benzodiazepines depending on the reagents used.

Scientific Research Applications

8-Methoxy-1H-1,2-benzodiazepine has several scientific research applications:

Chemistry: Used as a precursor in the synthesis of more complex benzodiazepine derivatives.

Biology: Studied for its interactions with biological receptors, particularly gamma-aminobutyric acid (GABA) receptors.

Medicine: Investigated for its potential therapeutic effects, including anxiolytic and anticonvulsant properties.

Industry: Utilized in the development of new pharmaceuticals and as a chemical intermediate in various industrial processes

Mechanism of Action

The mechanism of action of 8-Methoxy-1H-1,2-benzodiazepine involves its interaction with the gamma-aminobutyric acid (GABA) receptor. The compound acts as a positive allosteric modulator, enhancing the binding of GABA to its receptor. This results in increased chloride ion influx into neurons, leading to hyperpolarization and reduced neuronal excitability. The primary molecular targets are the GABA-A receptor subunits, including α1, α2, α3, and α5 .

Comparison with Similar Compounds

Similar Compounds

Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.

Clonazepam: Known for its anticonvulsant effects.

Lorazepam: Commonly used for its anxiolytic and sedative effects.

Uniqueness

8-Methoxy-1H-1,2-benzodiazepine is unique due to the presence of the methoxy group at the 8th position, which can influence its pharmacokinetic and pharmacodynamic properties. This structural modification can result in differences in receptor binding affinity, metabolic stability, and overall therapeutic profile compared to other benzodiazepines .

Properties

CAS No. |

59066-00-1 |

|---|---|

Molecular Formula |

C10H10N2O |

Molecular Weight |

174.20 g/mol |

IUPAC Name |

8-methoxy-1H-1,2-benzodiazepine |

InChI |

InChI=1S/C10H10N2O/c1-13-9-5-4-8-3-2-6-11-12-10(8)7-9/h2-7,12H,1H3 |

InChI Key |

FOWNKCQUHFSSIR-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC2=C(C=CC=NN2)C=C1 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[6-[3,4-Dihydroxy-2,5-bis[(2,4,6-trimethylphenyl)sulfonyloxymethyl]oxolan-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methyl 2,4,6-trimethylbenzenesulfonate](/img/structure/B14614859.png)

![2-(Phenoxymethyl)-1,4-dioxaspiro[4.5]decane](/img/structure/B14614874.png)

![N-[4-(Benzenesulfonyl)phenyl]-4,6-dichloro-1,3,5-triazin-2-amine](/img/structure/B14614875.png)

![1-Methyl-2,4-dihydropyrido[2,3-e][1,2,4]triazine-3-thione](/img/structure/B14614876.png)

![N-{[2-(Methanesulfonyl)ethoxy]carbonyl}-L-alanine](/img/structure/B14614898.png)

![6-Anilino-12H-benzo[a]phenothiazin-5-ol](/img/structure/B14614905.png)

![Benzyl (3-hydroxy-2-phenylmethoxycarbonyloxy-6,8-dioxabicyclo[3.2.1]octan-4-yl) carbonate](/img/structure/B14614907.png)